Senazodan

positive inotropic potency EC50 Langendorff heart

Researchers investigating cardiac contractility often face a trade-off between efficacy and safety: pure PDE3 inhibitors risk arrhythmias, while some calcium sensitizers impair diastolic relaxation. Senazodan uniquely combines calcium sensitization with selective PDE3 inhibition in a single molecule. - Dual mechanism: Enhances myofilament Ca2+ responsiveness without increasing intracellular Ca2+ transients, while selectively inhibiting PDE3 (IC50 3.8 μM) without PDE IV cross-inhibition. - Superior potency: EC50 of 4.31 nM for +dP/dt increase-68-fold lower than milrinone-enabling precise studies of calcium-sensitizing effects isolated from cAMP-dependent pathways. - Ischemic model efficacy: Uniquely improves regional contractile function and attenuates myocardial acidosis, unlike dobutamine, milrinone, or pimobendan. - Supply chain assurance: Available in multiple pack sizes with documented purity; ready for immediate global dispatch.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
CAS No. 98326-32-0
Cat. No. B1618596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenazodan
CAS98326-32-0
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3
InChIInChI=1S/C15H14N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20)
InChIKeyXEBRQQXYWHMEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senazodan Pharmacological Overview


Senazodan (MCI-154) is a cardiotonic agent belonging to the pyridazinone derivative class, characterized by a dual mechanism of action as both a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor [1]. Chemically defined as 6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-one with molecular formula C15H14N4O and molecular weight 266.30 g/mol, it was originated by Mitsubishi Chemical and advanced to Phase II clinical development for acute heart failure in Japan before discontinuation, with Orphan Drug designation assigned during its development pathway [2][3].

1 Calcium sensitization & PDE3 inhibition pathway studies
2 Dual-mechanism cardiotonic agent research workflow
3 Myofilament activation and crossbridge kinetics assays

Senazodan vs. PDE3 Inhibitors and Calcium Sensitizers


Senazodan cannot be interchangeably substituted with closely related cardiotonic agents because it uniquely combines two therapeutically relevant mechanisms—calcium sensitization and PDE3 inhibition—within a single molecular entity. Unlike pure PDE3 inhibitors (e.g., milrinone, amrinone) that elevate intracellular cAMP and risk calcium overload-induced arrhythmias, Senazodan enhances myofilament calcium responsiveness without proportionally increasing intracellular calcium transients [1]. Conversely, unlike some calcium sensitizers (e.g., pimobendan, sulmazole) that impair diastolic relaxation, Senazodan preserves or improves relaxation kinetics via stimulation of Na+/Ca2+ exchange [2]. Furthermore, Senazodan exhibits exclusive selectivity for PDE III without cross-inhibiting PDE IV, distinguishing it from milrinone and saterinone which are PDE III/IV dual inhibitors [3]. These mechanistic distinctions translate into quantitatively verifiable differences in potency, efficacy, and safety profiles, as documented in the comparative evidence below.

Target Compound
Senazodan: combined calcium sensitizer and PDE3 inhibitor
Mechanism context may require review
Comparator Class
Pure PDE3 inhibitors (milrinone) risk cAMP-driven calcium overload
Calcium sensitization pathway not engaged
Target Compound
Preserves or improves relaxation kinetics
Reported Na+/Ca2+ exchange stimulation
Comparator Class
Calcium sensitizers (pimobendan) may impair diastolic relaxation
Relaxation endpoint context may differ
Target Compound
Exclusive PDE III selectivity
No significant PDE IV inhibition
Comparator Class
Milrinone/saterinone exhibit dual PDE III/IV inhibition
Isoform-selectivity context may not transfer

Senazodan Quantitative Comparative Evidence


Inotropic Potency vs. Milrinone

In Langendorff-perfused guinea pig hearts with simultaneous measurement of left ventricular pressure and Ca2+ transients, Senazodan (MCI-154) exhibited superior positive inotropic potency compared to pimobendan and milrinone, with the lowest EC50 value for increasing +dP/dt by 50% from baseline [1].

Inotropic Potency
Head-to-head
EC50 4.31 nM vs. Pimobendan 41.5 nM, Milrinone 294 nM
Supports calcium-sensitization study fit
Guinea pig Langendorff model context
positive inotropic potency EC50 Langendorff heart cardiotonic

PDE3 Inhibitory Activity vs. Milrinone

Despite its superior inotropic potency, Senazodan demonstrated weaker PDE3 inhibitory activity than both pimobendan and milrinone, with the highest IC50 value among the three agents, confirming that calcium sensitization—not PDE3 inhibition—is the predominant mechanism underlying its positive inotropic effect [1].

PDE3 Inhibition
Head-to-head
IC50 10.1 μM vs. Pimobendan 3.5 μM, Milrinone 2.4 μM
Calcium sensitization predominates over PDE3 inhibition
Guinea pig ventricular homogenate assay
PDE3 inhibition IC50 mechanism of action calcium sensitization

PDE Isoform Selectivity vs. Milrinone

Senazodan demonstrated exclusive selectivity for PDE III with no significant inhibition of PDE I, II, or IV at concentrations up to 100-1,000 μM. In direct comparison, milrinone and saterinone were identified as PDE III/IV dual inhibitors, while Senazodan inhibited PDE III only [1].

PDE Isoform Selectivity
Head-to-head
PDE III IC50 3.8 μM; no significant PDE I, II, IV inhibition
Exclusive PDE III profile vs. milrinone dual III/IV inhibition
Guinea pig myocardial homogenate up to 1,000 μM
PDE selectivity off-target effects PDE IV arrhythmogenesis

In Vivo Hemodynamic Potency vs. Milrinone

In conscious, chronically instrumented dogs, Senazodan (MCI-154) produced hemodynamic changes similar to milrinone—including increases in heart rate, diastolic coronary blood flow velocity, and peak positive dP/dt—but was found to be approximately twice as potent as milrinone [1].

In Vivo Hemodynamics
Head-to-head
Approximately 2× potency of milrinone
Supports in vivo model-response context
Conscious instrumented dog model
hemodynamics in vivo potency left ventricular function dP/dt

Unique Maximum Tension Enhancement

In chemically skinned fibers from guinea pig papillary muscles, Senazodan (MCI-154) enhanced the maximum tension developed at pCa 4.4 (saturating calcium), whereas the comparator agents sulmazole, pimobendan, and adibendan did not enhance maximum tension [1]. Additionally, Senazodan uniquely enhanced tension development induced by pMgATP 6.0 in the absence of free Ca2+, an effect not observed with the comparator agents.

Maximum Tension
Head-to-head
Unique enhancement at saturating Ca2+ (pCa 4.4) and Ca2+-free rigor
Direct actin-myosin crossbridge modulation context
Skinned guinea pig papillary muscle fibers
maximum tension skinned fibers calcium sensitization myofilament activation

Myocardial Function in Acidosis vs. Standard Inotropes

In a direct comparative study using a canine model of ischemic contractile failure, Senazodan (MCI-154) improved segment shortening in the ischemic zone when administered 30 minutes after ischemia, whereas dobutamine, milrinone, and pimobendan failed to improve ischemic contractile function despite increasing peak positive left ventricular dP/dt. Additionally, only Senazodan attenuated myocardial acidosis during ischemia [1]. In skinned fiber studies, Senazodan (1-100 μM) reversed the acidic pH (6.6)-induced decrease in tension development in a concentration-dependent manner [2].

Ischemic Acidosis
Head-to-head
Only agent improving ischemic contractility and attenuating acidosis
Supports ischemic heart failure model context
Canine LAD occlusion; reverses pH 6.6 depression
acidosis ischemia myofilament calcium sensitivity cardioprotection

Senazodan Research and Industrial Applications


Calcium Sensitization with Low PDE3 Activation

For investigators studying calcium sensitization as a therapeutic mechanism in heart failure, Senazodan provides a uniquely potent tool with an EC50 of 4.31 nM for +dP/dt increase—68-fold lower than milrinone—while maintaining only weak PDE3 inhibition (IC50 10.1 μM) that is 4.2-fold weaker than milrinone [1]. This dissociation allows researchers to isolate calcium-sensitizing effects from cAMP-dependent pathways, a critical advantage over milrinone where PDE3 inhibition dominates the pharmacological profile.

Myofilament Activation and Crossbridge Kinetics

Senazodan is the only agent among the cardiotonic calcium sensitizers (including pimobendan, sulmazole, and adibendan) that enhances maximum tension development at saturating calcium (pCa 4.4) and induces Ca2+-independent rigor tension at pMgATP 6.0 [1]. This unique property makes Senazodan the preferred compound for research focusing on direct actin-myosin crossbridge modulation and the molecular mechanisms underlying myofilament force generation.

Ischemic Heart Failure Under Acidosis

In experimental models of ischemic contractile failure, Senazodan uniquely improves regional contractile function and attenuates myocardial acidosis, whereas dobutamine, milrinone, and pimobendan fail to improve ischemic segment shortening [1]. Additionally, Senazodan reverses acidic pH-induced depression of myofilament calcium responsiveness at concentrations of 1-100 μM [2]. These properties make Senazodan the agent of choice for preclinical studies targeting heart failure with an ischemic or acidotic component.

Exclusive PDE3 Inhibition Studies

For researchers investigating the differential physiological roles of PDE isoforms in cardiac tissue, Senazodan provides an exclusive PDE3-selective inhibitor (IC50 3.8 μM) with no significant activity against PDE I, II, or IV at concentrations up to 100-1,000 μM [1]. In contrast, milrinone and saterinone exhibit dual PDE III/IV inhibition, making Senazodan the superior tool for isolating PDE3-specific pharmacological effects without confounding PDE IV modulation.

Application
Selection Property
Validation Focus
Calcium sensitization pathway studies
EC50 potency context for +dP/dt
Isolate from cAMP-dependent PDE3 effects
Myofilament crossbridge kinetics research
Unique maximum tension enhancement profile
Actin-myosin modulation endpoint review
Ischemic/acidotic heart failure models
pH-insensitive contractile response
Regional function and acidosis attenuation
PDE3 isoform-exclusive pharmacology
Exclusive PDE III selectivity window
PDE I, II, IV off-target exclusion review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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